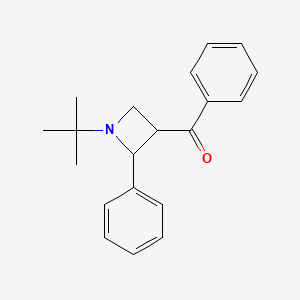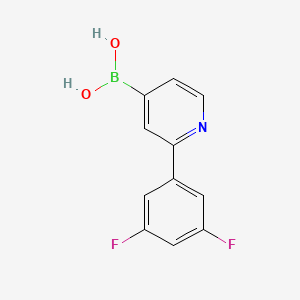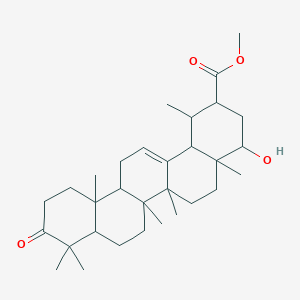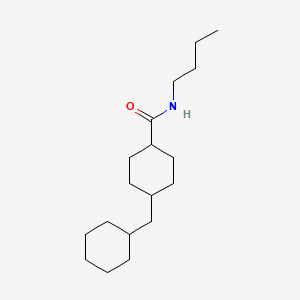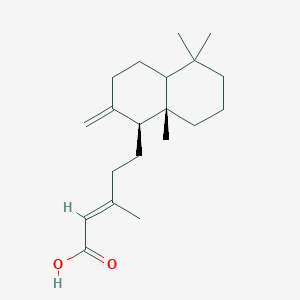
Anticopalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is naturally found in several plants, including Vitex hemsley, Eperua purpurea, Eperua leucantha, Pinus monticola, Pinus strobus, and Oxystigma oxyphyllum . It has garnered significant attention due to its potential biological activities, particularly in cancer research.
準備方法
Synthetic Routes and Reaction Conditions: Anticopalic acid can be synthesized through various chemical reactions involving diterpenoid precursors. The synthetic routes typically involve the use of labdane-type diterpenoids as starting materials, followed by specific reaction conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources such as the rhizomes of Kaempferia elegans. The extraction process is followed by purification steps to isolate the pure compound .
化学反応の分析
Types of Reactions: Anticopalic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced cytotoxic activity against cancer cell lines. For example, amide derivatives of this compound have shown significant cytotoxic activity against leukemia and breast cancer cell lines .
科学的研究の応用
Chemistry: In chemistry, anticopalic acid is used as a precursor for synthesizing various derivatives with potential biological activities.
Biology: In biological research, this compound and its derivatives are evaluated for their cytotoxic activity against different cancer cell lines. Studies have shown that certain derivatives of this compound can induce non-apoptotic cell death in cancer cells by inhibiting focal adhesion kinase (FAK) activation .
Medicine: In medicine, this compound is being investigated for its potential as an anti-cancer agent. The compound’s ability to inhibit FAK activation makes it a promising candidate for treating aggressive types of cancer, such as triple-negative breast cancer .
Industry: In the pharmaceutical and cosmetics industries, this compound is used for its potential therapeutic properties. The compound’s derivatives are incorporated into various products aimed at improving health and wellness .
作用機序
The mechanism of action of anticopalic acid involves the inhibition of focal adhesion kinase (FAK) activation. FAK is a protein that plays a crucial role in cell attachment, migration, invasion, proliferation, and survival. By inhibiting FAK activation, this compound induces non-apoptotic cell death in cancer cells, making it a potential therapeutic agent for treating aggressive cancers .
類似化合物との比較
- Agatholic acid
- Agathalic acid
- Agathic acid
- 3β-hydroxyanticopalic acid
- 19-methoxythis compound
- 19-O-succinylagatholic acid
Comparison: this compound is unique among its similar compounds due to its specific ability to inhibit FAK activation. While other similar compounds may have different biological activities, this compound’s unique mechanism of action makes it particularly valuable in cancer research .
特性
分子式 |
C20H32O2 |
|---|---|
分子量 |
304.5 g/mol |
IUPAC名 |
(E)-5-[(1S,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid |
InChI |
InChI=1S/C20H32O2/c1-14(13-18(21)22)7-9-16-15(2)8-10-17-19(3,4)11-6-12-20(16,17)5/h13,16-17H,2,6-12H2,1,3-5H3,(H,21,22)/b14-13+/t16-,17?,20+/m0/s1 |
InChIキー |
JFQBNOIJWROZGE-YSNLAMCCSA-N |
異性体SMILES |
C/C(=C\C(=O)O)/CC[C@H]1C(=C)CCC2[C@@]1(CCCC2(C)C)C |
正規SMILES |
CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



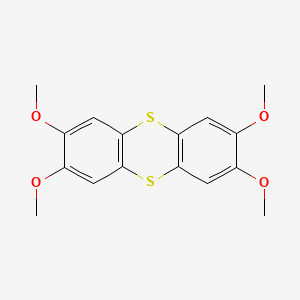


![5-bromo-N-[(3-chloro-4,5-dimethoxyphenyl)methylideneamino]-2-methoxybenzamide](/img/structure/B14077633.png)

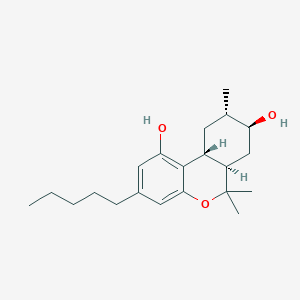
![4-(Trifluoromethoxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077645.png)
